2-Thiophenecarbonitrile
Overview
Description
Thiophene-2-carbonitrile is an organic compound with the molecular formula C5H3NS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene-2-carbonitrile is known for its applications in synthetic chemistry and the pharmaceutical industry .
Mechanism of Action
2-Thiophenecarbonitrile, also known as 2-Cyanothiophene or Thiophene-2-carbonitrile, is an organic compound with the empirical formula C5H3NS . This compound has been used in various applications, including the preparation of thiaplatinacycles and the synthesis of 2,2′-thienylpyrroles .
Target of Action
The primary target of this compound is the respiratory system . .
Mode of Action
It has been used in the synthesis of thiaplatinacycles, where it reacts with a zerovalent platinum bisalkylphosphine fragment . The reaction yields two thiaplatinacycles derived from the cleavage of the substituted and unsubstituted C-S bonds .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it is used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This suggests that it may interact with the electrochemical processes within these cells.
Pharmacokinetics
Its physical properties such as boiling point (192°c), density (1172 g/mL at 25°C), and refractive index (n20/D 1563) have been reported .
Result of Action
In the context of lithium-ion batteries, this compound has been shown to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . It forms a polythiophene protective film on the electrode surface, improving the interphase stability of the electrode/electrolyte .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This suggests that 2-Thiophenecarbonitrile may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
In the context of lithium-ion batteries, this compound has been shown to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . It forms a protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte
Molecular Mechanism
It is known that this compound can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported.
Temporal Effects in Laboratory Settings
In the context of lithium-ion batteries, it has been shown that the addition of this compound can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 cells . Specifically, a cell with 0.1 wt% this compound showed a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: In industrial settings, thiophene-2-carbonitrile is often produced using high-yield synthetic routes that involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction. This reaction involves the condensation of 1,4-dicarbonyl compounds .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form polythiophene, which is used as a protective film on electrode surfaces.
Reduction: Reduction reactions can convert thiophene-2-carbonitrile into other thiophene derivatives.
Substitution: Substitution reactions involving thiophene-2-carbonitrile can lead to the formation of various functionalized thiophene compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Polythiophene
Reduction: Various reduced thiophene derivatives
Substitution: Functionalized thiophene compounds
Scientific Research Applications
Thiophene-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-carbonitrile can be compared with other thiophene derivatives such as:
Thiophene-3-carbonitrile: Similar in structure but with the cyano group at the 3-position.
2-Cyanothiophene: Another name for thiophene-2-carbonitrile.
Thifensulfuron methyl: A thiophene derivative used as a herbicide.
Uniqueness: Thiophene-2-carbonitrile is unique due to its specific applications in improving the performance of lithium-ion batteries and its role as an intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPOOAWTRIURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143114 | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-31-2 | |
Record name | 2-Thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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